2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxymethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and a suitable base to introduce the hydroxymethoxy group. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The hydroxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various substituted cyclohexanones, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Wirkmechanismus
The mechanism by which 2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one exerts its effects involves interactions with various molecular targets. The hydroxymethoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carbonyl group in the cyclohexanone ring can also undergo nucleophilic addition reactions, further modulating its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler analog without the hydroxymethoxy group.
2-Cyclohexen-1-one: Contains a double bond in the ring structure.
Cyclohexanol: The reduced form of cyclohexanone, with a hydroxyl group instead of a carbonyl group.
Uniqueness
2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one is unique due to the presence of both a hydroxymethoxy group and a carbonyl group in the cyclohexanone ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
90831-89-3 |
---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-(hydroxymethoxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C8H12O3/c9-6-11-5-7-3-1-2-4-8(7)10/h5,9H,1-4,6H2 |
InChI-Schlüssel |
ARKJJUHVAVYDAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(=COCO)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.